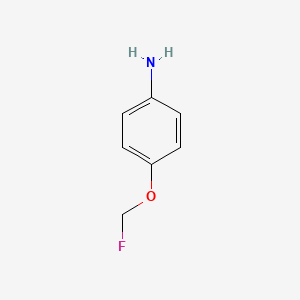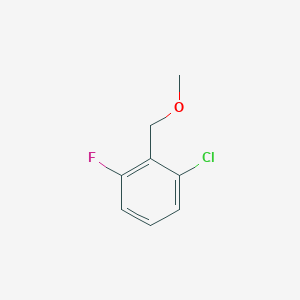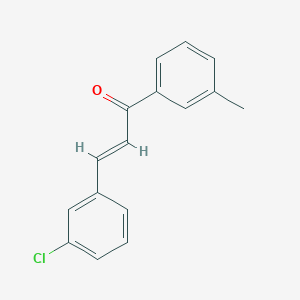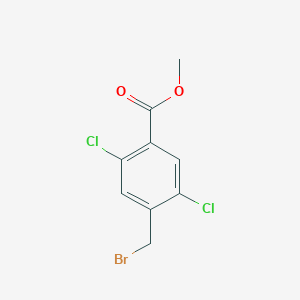
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a member of the pyrrolizine family of compounds and is a common intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a five-membered heterocyclic compound composed of a nitrogen atom, two oxygen atoms and three carbon atoms. It is a colorless liquid with a boiling point of 107 °C and a melting point of -5 °C. Its molecular formula is C₅H₃F₃NO₂.
Aplicaciones Científicas De Investigación
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been used as a building block in the synthesis of a variety of pharmaceuticals and other compounds. It has been used as a starting material in the synthesis of a variety of antifungal drugs such as fluconazole, itraconazole, and voriconazole. It has also been used in the synthesis of a variety of other compounds such as 1,3,4-thiadiazole derivatives, benzofuran derivatives, and pyrrolo[2,3-d]pyrimidines.
Mecanismo De Acción
The mechanism of action of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is not well understood. It is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of certain fungal cell wall components. Specifically, it is believed to inhibit the enzyme 1,3-beta-glucan synthase, which is responsible for the synthesis of the fungal cell wall component 1,3-beta-glucan.
Biochemical and Physiological Effects
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been shown to have antifungal activity in vitro and in vivo. In vitro studies have shown that it is effective against a variety of fungal species including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vivo studies have shown that it is effective against a variety of fungal infections in mice, including systemic candidiasis and cutaneous aspergillosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione in laboratory experiments include its low cost, its ease of synthesis, and its broad spectrum of antifungal activity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
The future directions for the use of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione include further studies of its mechanism of action, its effects on other fungal species, and its potential for use in combination therapies. Additionally, further studies of its toxicity profile and its potential for use in other applications such as pest control are also possible. Finally, further studies of its structure-activity relationship and its potential for use in drug design are also possible.
Métodos De Síntesis
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione can be synthesized by a two-step process starting from 1,3-dichloro-2-fluoro-5-nitrobenzene. The first step is a nucleophilic substitution reaction between 1,3-dichloro-2-fluoro-5-nitrobenzene and sodium hydroxide in 1,4-dioxane to form the corresponding anion, which is then quenched with trifluoromethyl iodide to form dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione.
Propiedades
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQXFRKJFGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)










